molecular formula C20H28N2O B14487338 Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 63285-04-1

Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-

Cat. No.: B14487338
CAS No.: 63285-04-1
M. Wt: 312.4 g/mol
InChI Key: PNSKXRVMCVFMQJ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino-pentadienylidene groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of cyclohexanone with dimethylamino-pentadienylidene precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-(dimethylamino)-: A related compound with a similar structure but different functional groups.

    Dibenzylidene cyclohexanone-based bischalcone: Another compound with a cyclohexanone core and bis-chalcone groups.

Uniqueness

Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is unique due to its specific structure and the presence of dimethylamino-pentadienylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

63285-04-1

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2,6-bis[5-(dimethylamino)penta-2,4-dienylidene]cyclohexan-1-one

InChI

InChI=1S/C20H28N2O/c1-21(2)16-9-5-7-12-18-14-11-15-19(20(18)23)13-8-6-10-17-22(3)4/h5-10,12-13,16-17H,11,14-15H2,1-4H3

InChI Key

PNSKXRVMCVFMQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=CC=C1CCCC(=CC=CC=CN(C)C)C1=O

Origin of Product

United States

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